1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one
Brand Name: Vulcanchem
CAS No.: 4746-97-8
VCID: VC21187261
InChI: InChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2
SMILES: C1CC2(CCC1=O)OCCO2
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

1,4-Dioxaspiro[4.5]decan-8-one

CAS No.: 4746-97-8

Cat. No.: VC21187261

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dioxaspiro[4.5]decan-8-one - 4746-97-8

Specification

CAS No. 4746-97-8
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name 1,4-dioxaspiro[4.5]decan-8-one
Standard InChI InChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2
Standard InChI Key VKRKCBWIVLSRBJ-UHFFFAOYSA-N
SMILES C1CC2(CCC1=O)OCCO2
Canonical SMILES C1CC2(CCC1=O)OCCO2

Introduction

Physical and Chemical Properties

Basic Identification and Structural Information

1,4-Dioxaspiro[4.5]decan-8-one possesses specific identifiers and structural characteristics that distinguish it from related compounds. The following table presents the essential identification parameters:

ParameterValue
IUPAC Name1,4-dioxaspiro[4.5]decan-8-one
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
CAS Registry Number4746-97-8
InChIInChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2
InChI KeyVKRKCBWIVLSRBJ-UHFFFAOYSA-N
Canonical SMILESC1CC2(CCC1=O)OCCO2
DSSTOX Substance IDDTXSID00340791

The compound features a cyclohexanone ring with a ketone group at the 8-position and a 1,3-dioxolane ring fused at the 1 and 4 positions, forming a spiro arrangement. This structural configuration creates a rigid molecular framework with distinctive reactivity patterns that are exploited in various synthetic applications.

Physical Characteristics

The physical properties of 1,4-Dioxaspiro[4.5]decan-8-one are instrumental in understanding its behavior in different environments and its applicability in various chemical processes. Although comprehensive data is limited in the available search results, the following properties have been reported:

  • Physical State: Typically appears as a crystalline solid at room temperature

  • GHS Hazard Classification: Classified as an irritant according to United Nations GHS standards

  • GHS Signal Word: Warning

  • Storage Considerations: Sensitive to moisture; requires proper storage conditions to maintain stability

The compound's physical characteristics, particularly its moisture sensitivity, have important implications for handling and storage in laboratory settings. Proper precautions must be observed to maintain the compound's integrity during experimental procedures.

Chemical Reactivity

The chemical reactivity of 1,4-Dioxaspiro[4.5]decan-8-one is predominantly governed by its bifunctional nature, featuring both a ketone group and a ketal moiety. This dual functionality allows for selective transformations at different positions within the molecule. The compound exhibits several key reactivity patterns:

  • The ketone group at the 8-position serves as a reactive site for nucleophilic additions, reductions, and condensation reactions.

  • The ketal group (1,3-dioxolane) typically functions as a protecting group for the ketone in the cyclohexane ring, but can undergo cleavage under acidic conditions.

  • The compound demonstrates solubility in common organic solvents such as chloroform and methanol, facilitating its use in various synthetic protocols.

These reactivity patterns make 1,4-Dioxaspiro[4.5]decan-8-one particularly valuable in multi-step syntheses, where selective transformations and functional group manipulations are essential for constructing complex molecular architectures.

Synthesis Methods

Traditional Synthetic Approaches

Traditional approaches to synthesizing 1,4-Dioxaspiro[4.5]decan-8-one have typically involved the protection of cyclohexanone derivatives through ketalization reactions with ethylene glycol under acid catalysis, followed by selective oxidation to introduce the ketone functionality at the 8-position. While these methods have been effective, they often require multiple steps and can suffer from moderate yields due to selectivity issues.

Modern Synthetic Strategies

Recent advancements in synthetic methodologies have led to more efficient approaches for obtaining 1,4-Dioxaspiro[4.5]decan-8-one. One notable method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane under carefully controlled acidic conditions. This approach offers improved efficiency and selectivity compared to traditional methods.

The development of these improved synthetic protocols has significantly enhanced the accessibility of 1,4-Dioxaspiro[4.5]decan-8-one, contributing to its increased utilization in various research applications. Ongoing efforts continue to focus on developing greener and more sustainable synthetic routes to this versatile compound.

Applications in Research and Drug Development

Pharmaceutical Applications

1,4-Dioxaspiro[4.5]decan-8-one has emerged as a compound of significant interest in pharmaceutical research due to its versatile reactivity and unique structural features. Its applications in pharmaceutical development include:

  • Synthesis of analgesic compounds: The compound serves as a key intermediate in the preparation of potent pain-relieving agents, contributing to advancements in pain management therapeutics.

  • Development of serotonergic agents: It can be transformed into various 5-alkoxytryptamine derivatives, including compounds related to serotonin, melatonin, and bufotenin through novel aromatization processes. These derivatives have important implications for treating conditions associated with serotonergic dysfunction, such as depression, anxiety, and sleep disorders.

  • Creation of 5-HT1A receptor agonists: Derivatives of 1,4-dioxaspiro[4.5]decan-8-one have been investigated as selective agonists for the 5-HT1A serotonin receptor, which plays a crucial role in mood regulation and anxiety disorders. One notable derivative, 1-(1,4-dioxaspiro dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, has shown moderate selectivity towards this receptor with a reported pD2 value of 8.61.

These applications highlight the compound's significance in medicinal chemistry and its potential contributions to addressing various therapeutic challenges.

Role in Organic Synthesis

Beyond its pharmaceutical applications, 1,4-Dioxaspiro[4.5]decan-8-one serves as a versatile building block in organic synthesis. Its utility in this context stems from its bifunctional nature, which allows for selective transformations at different positions within the molecule. Notable applications in organic synthesis include:

  • Synthesis of complex natural products: The compound has been utilized in total synthesis efforts, including the synthesis of Bifidenone, a natural product with tubulin polymerization inhibition properties. This 12-step synthesis demonstrates the compound's utility in constructing complex molecular architectures.

  • Preparation of specialty chemicals: It serves as a precursor in the synthesis of various functional materials, including liquid crystals, insecticides, fluorenes, and dibenzo[g,p]chrysenes. These materials find applications in diverse fields, ranging from display technologies to agricultural pest control.

  • Construction of spiroheterocyclic compounds: The spiro framework of 1,4-Dioxaspiro[4.5]decan-8-one makes it particularly valuable for synthesizing spiroheterocyclic compounds, which exhibit diverse biological activities and find applications in medicinal chemistry.

The versatility of 1,4-Dioxaspiro[4.5]decan-8-one in these synthetic applications underscores its importance as a key building block in modern organic chemistry.

Biological Activity and Structure-Activity Relationships

Pharmacological Properties

  • Analgesic Activity: Compounds derived from 1,4-Dioxaspiro[4.5]decan-8-one have shown potent analgesic properties, making them candidates for pain management therapies. The structural features of these derivatives allow for optimized efficacy while potentially minimizing side effects commonly associated with conventional pain-relieving agents.

  • Serotonergic Effects: Through its conversion into 5-alkoxytryptamine derivatives, 1,4-Dioxaspiro[4.5]decan-8-one contributes to compounds with effects on the serotonergic system. These derivatives can influence mood, sleep patterns, and anxiety levels, suggesting potential applications in psychiatric and neurological disorders.

  • Receptor Binding Properties: Some derivatives exhibit selective binding to specific receptor subtypes, particularly the 5-HT1A serotonin receptor. This selectivity is valuable for developing targeted therapies with potentially fewer off-target effects.

These pharmacological properties highlight the compound's indirect contributions to therapeutic development through its role as a synthetic precursor.

Structure-Activity Relationships

Structure-activity relationship studies involving derivatives of 1,4-Dioxaspiro[4.5]decan-8-one have provided valuable insights into the molecular features that influence biological activity. These studies have revealed several key structure-activity patterns:

Understanding these structure-activity relationships has guided the rational design of derivatives with enhanced biological activities and improved pharmacological profiles.

Current Research Trends and Future Directions

Recent Advances in Synthetic Applications

Recent research has continued to expand the synthetic utility of 1,4-Dioxaspiro[4.5]decan-8-one, with several notable advances:

  • Microwave-assisted transformations: The compound has been utilized in microwave-assisted reductive amination reactions, demonstrating its compatibility with modern synthetic methodologies that offer advantages in terms of reaction efficiency and reduced environmental impact.

  • Green chemistry approaches: Efforts to develop more sustainable synthetic routes involving 1,4-Dioxaspiro[4.5]decan-8-one align with broader trends in green chemistry. These approaches aim to minimize waste generation, reduce energy consumption, and utilize more environmentally benign reagents and solvents.

  • Catalytic transformations: Integration of the compound into catalytic processes has enhanced the efficiency of various transformations, contributing to more atom-economical synthetic routes to complex target molecules.

These advances reflect the ongoing evolution of synthetic applications for 1,4-Dioxaspiro[4.5]decan-8-one, contributing to its continued relevance in modern organic synthesis.

Emerging Therapeutic Applications

The therapeutic potential of compounds derived from 1,4-Dioxaspiro[4.5]decan-8-one continues to be explored, with several emerging applications:

  • Novel analgesic agents: Continued research focuses on optimizing the analgesic properties of derivatives, aiming to address the ongoing challenges in pain management, particularly the development of non-addictive alternatives to opioid analgesics.

  • Neuropsychiatric applications: The serotonergic properties of certain derivatives suggest potential applications in treating conditions such as depression, anxiety disorders, and sleep disturbances. Research in this area seeks to develop compounds with improved selectivity and reduced side effects compared to existing therapies.

  • Exploration of additional biological targets: Beyond the established applications, researchers are investigating the potential activities of derivatives against other biological targets, expanding the therapeutic scope of compounds derived from 1,4-Dioxaspiro[4.5]decan-8-one.

These emerging applications highlight the compound's continued relevance in medicinal chemistry research and its potential contributions to addressing unmet therapeutic needs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator